Field: Organic Chemistry
Application: 2-Mesitylenesulfonyl chloride is used as a reagent for intramolecular lactamizations and lactonization. These reactions are important in the synthesis of various cyclic organic compounds.
Method: The exact method can vary depending on the specific reaction, but generally, the compound to be cyclized is treated with 2-Mesitylenesulfonyl chloride in the presence of a base. The sulfonyl chloride group acts as a good leaving group, facilitating the cyclization.
Results: The result is the formation of a cyclic compound, either a lactam (a cyclic amide) or a lactone (a cyclic ester), depending on the starting material.
Field: Biochemistry
Application: 2-Mesitylenesulfonyl chloride is used as a reagent for protecting guanidino groups and tryptophan. Protecting groups are used in organic synthesis to temporarily mask reactive groups to prevent unwanted reactions.
Method: The guanidino group or tryptophan is treated with 2-Mesitylenesulfonyl chloride, usually in the presence of a base. The sulfonyl chloride group reacts with the guanidino group or tryptophan, protecting it from further reaction.
Results: The result is a protected guanidino group or tryptophan, which can then undergo further reactions without reacting at the protected site.
Field: Molecular Biology
Application: 2-Mesitylenesulfonyl chloride is used as a coupling reagent in polynucleotide synthesis. This is important in the synthesis of DNA and RNA oligonucleotides.
Method: In the synthesis of polynucleotides, 2-Mesitylenesulfonyl chloride is used to activate the phosphate group of the nucleotide, allowing it to react with the hydroxyl group of the next nucleotide in the sequence.
Results: The result is the formation of a phosphodiester bond, linking two nucleotides together in the growing polynucleotide chain.
2-Mesitylenesulfonyl chloride is an organic compound with the molecular formula and a molecular weight of 218.70 g/mol. It is characterized by a mesitylene group (1,3,5-trimethylbenzene) attached to a sulfonyl chloride functional group. This compound appears as a white crystalline solid and has a melting point ranging from 54.0 to 58.0 °C . Its structure features a sulfonyl chloride group, which contributes to its reactivity and utility in various chemical applications.
2-Mesitylenesulfonyl chloride is primarily used as a sulfonylating agent in organic synthesis. It can participate in several types of reactions:
These reactions highlight its versatility as a reagent in synthetic organic chemistry.
2-Mesitylenesulfonyl chloride can be synthesized through various methods:
These synthetic routes allow for the production of high-purity 2-mesitylenesulfonyl chloride suitable for research and industrial applications.
The primary applications of 2-mesitylenesulfonyl chloride include:
Interaction studies involving 2-mesitylenesulfonyl chloride primarily focus on its reactivity with nucleophiles and its role as an acylating agent. The compound's ability to interact with various functional groups allows researchers to explore new pathways in organic synthesis. Additionally, its inhibitory effects on specific cytochrome P450 enzymes highlight its potential relevance in pharmacological studies .
Several compounds share structural similarities with 2-mesitylenesulfonyl chloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2,4-Dimethylbenzene-1-sulfonyl chloride | 609-60-9 | 1.00 |
2,5-Dimethylbenzene-1-sulfonyl chloride | 19040-62-1 | 0.98 |
2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride | 52499-94-2 | 0.93 |
2,4,5-Trimethylbenzene-1-sulfonyl chloride | 92890-80-7 | 0.93 |
2,3-Dimethylbenzene-1-sulfonyl chloride | 2905-31-9 | 0.93 |
Corrosive